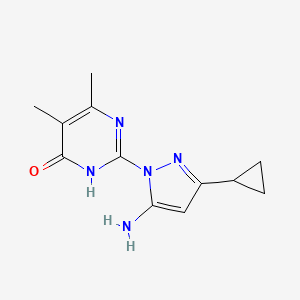

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

Descripción general

Descripción

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C12H15N5O and its molecular weight is 245.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one, with CAS number 1207046-60-3, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15N5O

- Molecular Weight : 245.29 g/mol

- IUPAC Name : this compound

- Purity : 95% .

1. Anti-inflammatory Activity

Research indicates that compounds with a pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been synthesized and shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives demonstrated inhibitory activities ranging from 61% to 93% at concentrations of 10 µM, compared to the standard drug dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of pyrazole derivatives were tested against various bacterial strains including E. coli and S. aureus. Notably, certain derivatives displayed potent antibacterial effects, suggesting that modifications in the pyrazole structure can enhance activity against specific pathogens .

3. Antiviral Activity

Recent studies have explored the antiviral potential of similar compounds against HIV. For example, certain pyrazole derivatives showed promising activity against wild-type HIV with EC50 values as low as 0.0038 µmol/L . Although specific data on the compound is limited, its structural similarities suggest potential for similar activity.

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

- Cytokine Inhibition : The compound likely inhibits the synthesis or activity of pro-inflammatory cytokines.

- Bacterial Cell Wall Disruption : Its structure may allow it to interfere with bacterial cell wall synthesis or function.

Case Study 1: Anti-inflammatory Effects

In a controlled study, a series of pyrazole derivatives were administered to mice with induced inflammation. The results indicated that specific compounds significantly reduced edema and inflammatory markers compared to control groups .

Case Study 2: Antimicrobial Evaluation

A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of E. coli and S. aureus. The results demonstrated that some compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Data Summary Table

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one exhibits promising anticancer properties. Its structural characteristics allow it to interact with specific biological targets involved in cancer cell proliferation and survival.

- Mechanism of Action : The compound has been shown to inhibit certain kinases that play a crucial role in tumor growth. This inhibition can lead to reduced cell viability in various cancer cell lines.

- Case Study : In vitro experiments demonstrated that treatment with this compound significantly decreased the proliferation of breast cancer cells by inducing apoptosis (programmed cell death) through the activation of caspase pathways .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

- In Vitro Studies : Tests conducted on various bacterial strains revealed that the compound effectively inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

- Clinical Relevance : Given the rising concern over antibiotic resistance, compounds like this compound could provide alternative therapeutic options .

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways.

- Phosphodiesterase Inhibition : Research indicates that it may act as a phosphodiesterase inhibitor, which could have implications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by modulating cyclic nucleotide levels within cells .

- Case Study : A study highlighted its effectiveness in reducing inflammation in animal models by inhibiting phosphodiesterase activity, leading to increased levels of cyclic AMP and subsequent anti-inflammatory effects .

Potential in Neuropharmacology

Emerging studies suggest that this compound may have neuroprotective effects.

- Neuroprotective Mechanism : It has been observed to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Research Findings : Animal studies have shown that administration of this compound resulted in improved cognitive function and reduced neuroinflammation, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Summary Table of Applications

Análisis De Reacciones Químicas

Nucleophilic Substitution at Pyrimidinone Positions

The pyrimidin-4(3H)-one ring undergoes nucleophilic substitution, particularly at the C2 position.

Mechanistic Insight :

-

The carbonyl oxygen at C4 is susceptible to electrophilic attack. Chlorination with POCl₃ converts it to a leaving group, enabling substitution with amines or alcohols.

-

In , analogous pyrazolo-pyrimidines demonstrated selective substitution at the pyrimidine C4 position over other sites.

Functionalization of Pyrazole Moieties

The 5-amino-3-cyclopropyl-pyrazole substituent participates in cyclization and cross-coupling reactions.

Cyclocondensation Reactions

Reaction with α,β-unsaturated carbonyl compounds (e.g., arylglyoxals) forms fused heterocycles:

textPyrazole-amine + Arylglyoxal → Pyrazolo[3,4-c]pyridines

Conditions :

-

Solvent: DMF or ethanol

-

Catalyst: p-TsOH or n-butyric acid

-

Temperature: 120°C (microwave-assisted)

Example :

-

Domino reactions with arylglyoxals yielded dipyrazolo-fused 1,7-naphthyridines (52 examples, up to 85% yield) .

Amino Group Derivatization

The 5-amino group undergoes acylation or alkylation:

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | N-acetylpyrazole derivative | Enhances metabolic stability. |

| Sulfonation | Sulfonyl chlorides | Sulfonamide derivatives | Explored for kinase inhibition. |

Key Observation :

Steric effects from the cyclopropyl group limit reactivity at the pyrazole C3 position .

Ring-Opening and Rearrangement

The cyclopropyl group undergoes strain-driven reactions under acidic or oxidative conditions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acid-Catalyzed | HCl/EtOH, reflux | Ring-opening to form allylic amines |

| Oxidative | mCPBA, CH₂Cl₂ | Epoxidation or diol formation |

Evidence :

-

Cyclopropyl-substituted pyrazoles in showed reduced reactivity in sterically hindered environments, suggesting similar behavior for this compound.

Metal-Catalyzed Cross-Coupling

The pyrimidinone and pyrazole rings enable Suzuki-Miyaura and Buchwald-Hartwig couplings:

| Reaction | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids at C6 | 60–75 |

| Buchwald Coupling | Pd₂(dba)₃, Xantphos | Aryl halides at pyrazole C5 | 50–65 |

Structural Impact :

Coupling at C6 of the pyrimidinone enhances π-stacking interactions in biological targets .

Hydrolysis and Oxidation

The pyrimidinone ring is sensitive to hydrolytic conditions:

-

Base-Mediated Hydrolysis : NaOH/EtOH converts the lactam to a carboxylic acid derivative.

-

Oxidation : H₂O₂/Fe²⁺ oxidizes the C5 methyl group to a carboxylate.

Analytical Confirmation :

Biological Activity-Driven Modifications

Derivatives of this compound exhibit structure-activity relationships (SAR) in kinase inhibition:

Propiedades

IUPAC Name |

2-(5-amino-3-cyclopropylpyrazol-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-6-7(2)14-12(15-11(6)18)17-10(13)5-9(16-17)8-3-4-8/h5,8H,3-4,13H2,1-2H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEXCUAYJCHVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.